![molecular formula C22H19FN2O3S2 B3009152 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 898431-26-0](/img/structure/B3009152.png)
2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide, also known as FIIN-2, is a small molecule inhibitor that has been developed to target the cysteine residue in the active site of fibroblast growth factor receptor (FGFR) kinases. This compound has shown great potential as a therapeutic agent for the treatment of various types of cancer, including breast, lung, and gastric cancer.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Sulfonamide derivatives, including compounds with structures similar to 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide, have been synthesized and screened for their anticancer activity against breast and colon cancer cell lines. For instance, certain derivatives demonstrated potent cytotoxicity, highlighting their potential as anticancer agents (Ghorab et al., 2015).
Immunomodulatory Effects
Some novel synthetic compounds, including sulfonamide derivatives, have shown the ability to modify the reactivity of certain lymphoid cell populations affected by tumor growth, enhancing the immune system's ability to target and destroy tumor cells. This effect suggests potential applications in cancer immunotherapy and the augmentation of the immune response against tumors (Wang et al., 2004).
Antiepileptic Drug Candidate
Derivatives similar in structure have been identified as strong, broad-spectrum anti-epileptic drug (AED) candidates, showing significant anti-convulsant activity in various models. This discovery is crucial for developing new treatments for epilepsy (Tanaka et al., 2019).
Antimicrobial and Antifungal Activities
The synthesis of new heterocyclic compounds incorporating sulfamoyl moieties has been aimed at creating antimicrobial agents. Some of these compounds have shown promising antibacterial and antifungal activities, indicating their potential for addressing various infectious diseases (Darwish et al., 2014).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives have been investigated for their enzyme inhibitory potential, particularly as α-glucosidase and acetylcholinesterase inhibitors. These compounds' activities suggest their utility in managing conditions like diabetes and Alzheimer's disease through enzyme regulation (Abbasi et al., 2019).
Eigenschaften
IUPAC Name |
2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S2/c23-19-9-3-1-6-16(19)15-30(27,28)21-13-25(20-10-4-2-8-18(20)21)14-22(26)24-12-17-7-5-11-29-17/h1-11,13H,12,14-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNLINXADAQWML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CS4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.